molecular formula C5H9ClFNO B15300056 N-(3-fluoropropyl)-N-methylcarbamoyl chloride

N-(3-fluoropropyl)-N-methylcarbamoyl chloride

Cat. No.: B15300056
M. Wt: 153.58 g/mol
InChI Key: GGPYMDWXOCOOAE-UHFFFAOYSA-N
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Description

N-(3-fluoropropyl)-N-methylcarbamoyl chloride is a chemical compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a fluoropropyl group and a methylcarbamoyl group attached to a central nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoropropyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 3-fluoropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{N-methylcarbamoyl chloride} + \text{3-fluoropropylamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoropropyl)-N-methylcarbamoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form N-(3-fluoropropyl)-N-methylcarbamic acid.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Hydrolysis: Water or aqueous sodium hydroxide is used as the reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted carbamates and ureas.

    Hydrolysis: N-(3-fluoropropyl)-N-methylcarbamic acid.

    Reduction: N-(3-fluoropropyl)-N-methylamine.

Scientific Research Applications

N-(3-fluoropropyl)-N-methylcarbamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluoropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoropropyl)-N-methylcarbamic acid
  • N-(3-fluoropropyl)-N-methylamine
  • N-(3-fluoropropyl)-N-methylcarbamate

Uniqueness

N-(3-fluoropropyl)-N-methylcarbamoyl chloride is unique due to the presence of both a fluoropropyl group and a carbamoyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications. The fluorine atom enhances the compound’s stability and reactivity, while the carbamoyl chloride group provides a versatile site for chemical modifications.

Properties

Molecular Formula

C5H9ClFNO

Molecular Weight

153.58 g/mol

IUPAC Name

N-(3-fluoropropyl)-N-methylcarbamoyl chloride

InChI

InChI=1S/C5H9ClFNO/c1-8(5(6)9)4-2-3-7/h2-4H2,1H3

InChI Key

GGPYMDWXOCOOAE-UHFFFAOYSA-N

Canonical SMILES

CN(CCCF)C(=O)Cl

Origin of Product

United States

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